(3-Chloro-4-methylquinolin-2-yl)methyl 2-fluoropyridine-4-carboxylate
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Overview
Description
(3-Chloro-4-methylquinolin-2-yl)methyl 2-fluoropyridine-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of both quinoline and pyridine rings in its structure makes it a compound of significant interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methylquinolin-2-yl)methyl 2-fluoropyridine-4-carboxylate typically involves multi-step reactions. One common method includes the reaction of 3-chloro-4-methylquinoline with a suitable pyridine derivative under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product. For instance, microwave-assisted synthesis, solvent-free conditions, and the use of ionic liquids have been explored to enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. The choice of reagents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-methylquinolin-2-yl)methyl 2-fluoropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while nucleophilic substitution can produce a variety of substituted quinoline and pyridine derivatives.
Scientific Research Applications
(3-Chloro-4-methylquinolin-2-yl)methyl 2-fluoropyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methylquinolin-2-yl)methyl 2-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and pyridine derivatives such as:
Chloroquine: An antimalarial drug with a quinoline structure.
Mefloquine: Another antimalarial agent with a similar quinoline core.
Levofloxacin: A fluoroquinolone antibiotic with a quinoline ring.
Uniqueness
What sets (3-Chloro-4-methylquinolin-2-yl)methyl 2-fluoropyridine-4-carboxylate apart is the combination of both quinoline and pyridine rings, along with the presence of chloro and fluoro substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3-chloro-4-methylquinolin-2-yl)methyl 2-fluoropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c1-10-12-4-2-3-5-13(12)21-14(16(10)18)9-23-17(22)11-6-7-20-15(19)8-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMCBVLZKOIKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)COC(=O)C3=CC(=NC=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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